3-(Cyclopropylmethyl)-5-isopropoxyphenol
Description
3-(Cyclopropylmethyl)-5-isopropoxyphenol is a phenolic derivative characterized by a cyclopropylmethyl substituent at the 3-position and an isopropoxy group at the 5-position of the benzene ring. The compound’s structure combines steric bulk (cyclopropylmethyl) and moderate lipophilicity (isopropoxy), which may influence its physicochemical properties, such as solubility, stability, and biological interactions.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)15-13-7-11(5-10-3-4-10)6-12(14)8-13/h6-10,14H,3-5H2,1-2H3 |
InChI Key |
BZSKRELHNQXPOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)O)CC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 3-(Cyclopropylmethyl)-5-isopropoxyphenol .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-5-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the phenol group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
3-(Cyclopropylmethyl)-5-isopropoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-5-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclopropylmethyl and isopropoxy groups may also influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-(Cyclopropylmethyl)-5-isopropoxyphenol, we analyze structurally analogous compounds from the provided evidence and broader chemical literature. Key comparisons focus on substituent effects, molecular properties, and functional group contributions.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact: Cyclopropylmethyl vs. Halogenated Aromatics: The cyclopropylmethyl group in this compound introduces steric hindrance and moderate lipophilicity, contrasting with the electron-withdrawing effects of chlorophenyl groups in isoxazole derivatives (e.g., (3-(2-Chlorophenyl)isoxazol-5-yl)methanol). This difference may alter reactivity in substitution or hydrogen-bonding interactions . Isopropoxy vs.
Functional Group Contributions: Phenolic vs. Isoxazole Cores: Phenolic compounds like this compound exhibit acidity (pKa ~10) due to the hydroxyl group, enabling hydrogen bonding. In contrast, isoxazole derivatives (e.g., from ) are heterocyclic and less acidic, favoring π-π stacking or metal coordination . Organophosphorus Esters: The methylphosphonofluoridate group in ’s compound confers high toxicity via acetylcholinesterase inhibition, a mechanism irrelevant to phenolic or isoxazole-based structures .
Biological and Industrial Relevance: Phenolic derivatives are often explored for antioxidant or anti-inflammatory applications, whereas isoxazole derivatives are common in antimicrobial or kinase inhibitor drug development . The organophosphorus compound in represents a niche in toxicology or chemical weapon research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
